4-Fluoro-2-trifluoromethyl-benzamidine is an organic compound characterized by its unique combination of fluorine and trifluoromethyl functional groups. Its molecular formula is , and it is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The presence of these fluorinated groups significantly influences the compound's chemical and physical properties, making it valuable in scientific and industrial applications.
This compound falls under the category of aromatic amines, specifically benzamidine derivatives. It is classified based on its structural components, which include a benzene ring substituted with both a fluorine atom and a trifluoromethyl group, along with an amidine functional group. Such structural characteristics enhance its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 4-Fluoro-2-trifluoromethyl-benzamidine typically involves several steps:
Industrial methods for producing this compound are optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability. These methods utilize readily available raw materials and efficient catalysts to maximize yield while minimizing by-products.
The molecular structure of 4-Fluoro-2-trifluoromethyl-benzamidine features:
The compound has specific molecular characteristics:
4-Fluoro-2-trifluoromethyl-benzamidine can participate in various chemical reactions, including:
The choice of reagents significantly impacts the outcomes of these reactions:
The mechanism of action for 4-Fluoro-2-trifluoromethyl-benzamidine primarily involves its interaction with specific molecular targets such as enzymes or receptors. The incorporation of fluorine and trifluoromethyl groups enhances its binding affinity, allowing it to effectively modulate target activity. This property makes it particularly useful in drug discovery and development processes aimed at designing enzyme inhibitors or other therapeutic agents.
Key physical properties include:
Chemical properties are influenced by the presence of fluorinated groups:
4-Fluoro-2-trifluoromethyl-benzamidine has diverse applications across various scientific fields:
The strategic incorporation of fluorine atoms and trifluoromethyl groups into bioactive molecules represents a cornerstone of contemporary medicinal chemistry. Fluorine's exceptional electronegativity (4.0 on the Pauling scale) and compact van der Waals radius (1.47 Å) enable it to modulate critical physicochemical properties without introducing significant steric perturbations. These properties allow fluorine to mimic hydrogen (1.20 Å) or hydroxyl groups (1.40 Å) while profoundly altering molecular behavior [2] [3] [9].
The C–F bond is among the strongest in organic chemistry (approximately 485 kJ/mol), conferring enhanced metabolic stability by resisting oxidative degradation pathways. Fluorine substitution at metabolic soft spots can block cytochrome P450-mediated deactivation, thereby extending drug half-lives. Simultaneously, trifluoromethyl groups (–CF₃) significantly increase lipophilicity (Hansch parameter πR = 1.04) and membrane permeability, optimizing bioavailability [2] [6] [9]. Electronic effects further influence pKa values of adjacent functional groups; for example, fluorine near basic amines reduces basicity, enhancing blood-brain barrier penetration for CNS-targeted drugs [3] [7].
Table 1: Comparative Impact of Halogen Substitution on Drug Properties
Halogen | Van der Waals Radius (Å) | Electronegativity | Key Biological Effects |
---|---|---|---|
Fluorine | 1.47 | 4.0 | Metabolic stability, ↑lipophilicity, pKa modulation |
Chlorine | 1.75 | 3.0 | Moderate lipophilicity, steric bulk |
Bromine | 1.85 | 2.8 | ↑Lipophilicity, halogen bonding |
Beyond passive stabilization, fluorine actively participates in dipolar interactions with protein targets. Its capacity as a hydrogen-bond acceptor enables specific contacts with backbone amides or arginine residues, enhancing binding affinity. The trifluoromethyl group’s hyperconjugation effects can rigidify molecular conformations, preorganizing ligands for optimal target engagement [3] [6]. These attributes explain why >50% of blockbuster drugs and 20% of FDA-approved pharmaceuticals contain fluorine [2] [6].
Benzamidines—characterized by the N,N'-diphenyl carboximidamide core—have evolved from simple enzyme inhibitors to structurally sophisticated therapeutics. Early benzamidines like pentamidine (IC₅₀ 5.09 ± 0.04 μM against Leishmania) demonstrated broad-spectrum antimicrobial activity but suffered from toxicity and resistance issues [4]. This prompted systematic structural optimization, revealing key structure-activity relationship (SAR) principles:
The discovery of fluorinated derivatives marked a pivotal advancement. For instance, N,N′-diphenyl-p-methoxybenzamidine exhibited significant activity against Leishmania amazonensis, inspiring derivatives like 4-(trifluoromethyl)benzamidine (CAS 131472-28-1). This compound’s synthesis involves reacting substituted anilines with acid chlorides to form benzanilides, followed by halogenation and amidation [4] [5]. Its commercial availability (priced at $94–$776/g) underscores its pharmaceutical relevance [5].
Table 2: Evolution of Key Benzamidine Derivatives
Compound | Structural Features | Biological Target | Key Advancement |
---|---|---|---|
Pentamidine | Non-fluorinated bis-benzamidine | Leishmania spp. | Broad antiprotozoal activity |
N,N′-diphenyl-p-methoxybenzamidine | p-Methoxy substitution | L. amazonensis | ↑Selectivity, ↓toxicity |
4-(Trifluoromethyl)benzamidine | 4-CF₃ substitution | Synthetic intermediate | Metabolic stabilization |
The hybrid architecture of 4-fluoro-2-trifluoromethyl-benzamidine integrates two orthogonal fluorine motifs, synergizing their individual advantages. The 4-fluoro substituent provides electronic modulation, while the ortho-trifluoromethyl group delivers steric and lipophilic effects. This combination results in superior target engagement and pharmacokinetic profiles [4] [5].
Metabolic Optimization
Enhanced Binding Affinity
Physicochemical profiling reveals a calculated pKa of 10.78±0.50, indicating moderate basicity favorable for membrane permeation. The density of 1.33 g/cm³ and boiling point of 213°C reflect high molecular stability. Critically, its logP value (estimated 2.1–2.5) optimizes lipophilicity for cellular uptake without compromising solubility [5] [8].
Table 3: Physicochemical and Pharmacodynamic Profile
Parameter | Value | Biological Implication |
---|---|---|
pKa | 10.78 ± 0.50 | Optimal membrane permeation |
logP (estimated) | 2.1–2.5 | Balanced lipophilicity/solubility |
Metabolic stability | High (C–F bond inertness) | Extended half-life |
Hydrogen-bond acceptor count | 3 (2x F, 1x amidine N) | Enhanced target engagement |
This compound’s uniqueness lies in its ability to exploit fluorine-specific bioactivity while overcoming historical limitations of benzamidines. Its design exemplifies rational fluorination—transforming a classical pharmacophore into a modern therapeutic candidate with applications in infectious disease and oncology [4] [5] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3